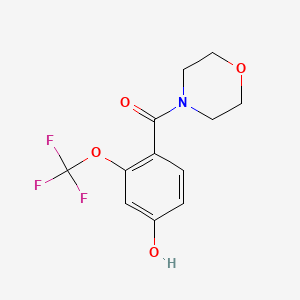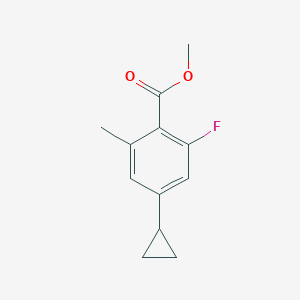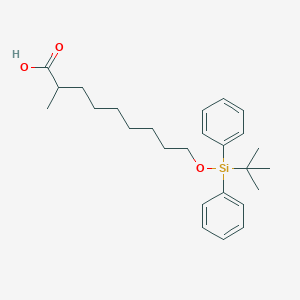
9-(tert-Butyldiphenylsilanyloxy)-2-methylnonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(tert-Butyldiphenylsilanyloxy)-2-methylnonanoic acid is a synthetic organic compound characterized by the presence of a tert-butyldiphenylsilyl (TBDPS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups during complex synthetic procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(tert-Butyldiphenylsilanyloxy)-2-methylnonanoic acid typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl). The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The general reaction scheme is as follows:
Protection of Hydroxyl Group: The hydroxyl group of the precursor molecule reacts with TBDPSCl in the presence of a base to form the silyl ether.
Subsequent Functionalization: The protected intermediate can then undergo further functionalization to introduce the 2-methylnonanoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
9-(tert-Butyldiphenylsilanyloxy)-2-methylnonanoic acid undergoes various chemical reactions, including:
Oxidation: The silyl ether can be oxidized to form the corresponding silanol or silanone.
Reduction: Reduction reactions can remove the silyl protecting group, regenerating the free hydroxyl group.
Substitution: The silyl ether can participate in nucleophilic substitution reactions, where the silyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can regenerate the free hydroxyl group.
Scientific Research Applications
9-(tert-Butyldiphenylsilanyloxy)-2-methylnonanoic acid has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules, where protection of hydroxyl groups is necessary.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, where precise control over functional group protection is required.
Mechanism of Action
The mechanism of action of 9-(tert-Butyldiphenylsilanyloxy)-2-methylnonanoic acid primarily involves the protection of hydroxyl groups. The TBDPS group forms a stable silyl ether, which prevents unwanted reactions at the hydroxyl site during subsequent synthetic steps. The stability of the silyl ether is due to the steric hindrance provided by the tert-butyl and diphenyl groups, which protect the silicon-oxygen bond from hydrolysis and other reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) Ether: Another common silyl protecting group, but with different steric and electronic properties.
Trimethylsilyl (TMS) Ether: A smaller silyl protecting group that is less sterically hindered.
Triisopropylsilyl (TIPS) Ether: A bulkier silyl protecting group that offers greater protection against hydrolysis.
Uniqueness
9-(tert-Butyldiphenylsilanyloxy)-2-methylnonanoic acid is unique due to the combination of the tert-butyl and diphenyl groups, which provide both steric hindrance and electronic stability. This makes it particularly useful in complex synthetic procedures where selective protection and deprotection of hydroxyl groups are required.
Properties
IUPAC Name |
9-[tert-butyl(diphenyl)silyl]oxy-2-methylnonanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O3Si/c1-22(25(27)28)16-10-6-5-7-15-21-29-30(26(2,3)4,23-17-11-8-12-18-23)24-19-13-9-14-20-24/h8-9,11-14,17-20,22H,5-7,10,15-16,21H2,1-4H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCRZPQCTZNTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
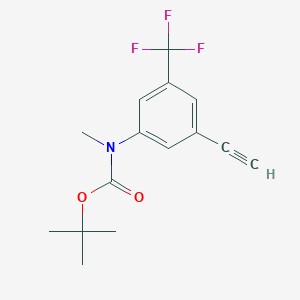
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B8122426.png)
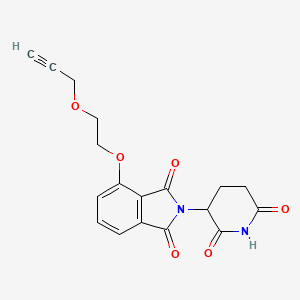
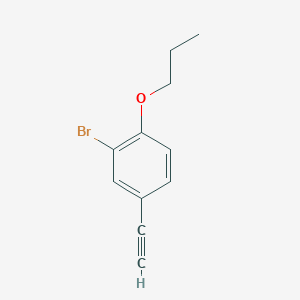
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclobutanecarboxamide](/img/structure/B8122445.png)
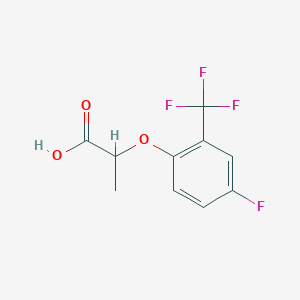
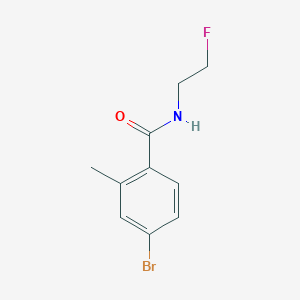
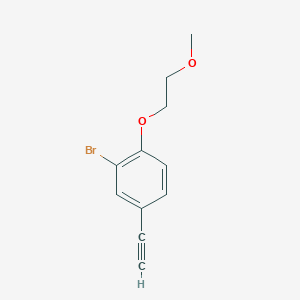
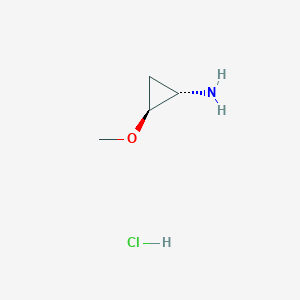
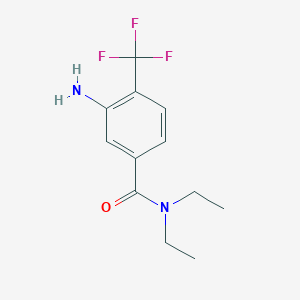
![[2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B8122486.png)
